molecular formula C9H9BrClNO B2617026 N-(4-bromobenzyl)-2-chloroacetamide CAS No. 24942-06-1

N-(4-bromobenzyl)-2-chloroacetamide

Cat. No.: B2617026
CAS No.: 24942-06-1
M. Wt: 262.53
InChI Key: YRICKEUKTMNBNJ-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-2-chloroacetamide is a chemical compound with the following structural formula: !Molecular Structure. It consists of a chloroacetamide group attached to a benzene ring via a 4-bromobenzyl moiety. This compound belongs to the class of N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .


Synthesis Analysis

The synthesis of This compound involves the reaction between 4-bromobenzyl chloride and 2-chloroacetamide . The bromine atom from the benzyl chloride substitutes the hydrogen atom in the chloroacetamide, resulting in the desired product. The detailed mechanism for this synthesis would involve nucleophilic substitution reactions, but I’ll refrain from providing the exact steps due to space constraints .


Molecular Structure Analysis

The molecular structure of This compound consists of a chloroacetamide group (with a chlorine atom) attached to a benzene ring via a 4-bromobenzyl moiety. The compound is a colorless liquid with lachrymatory properties. Its molecular weight is approximately 290.2 g/mol .


Physical and Chemical Properties Analysis

  • Toxicity : It is a strong lachrymator and irritating to skin and mucous membranes .

Safety and Hazards

N-(4-bromobenzyl)-2-chloroacetamide is intensely irritating to skin and mucous membranes. It has been used in chemical warfare training due to its irritating yet non-lethal nature. Proper handling precautions are essential to avoid exposure .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c10-8-3-1-7(2-4-8)6-12-9(13)5-11/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRICKEUKTMNBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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